2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid
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Overview
Description
2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid is a complex organic compound with a unique structure that includes an amino group, a methylbenzyl group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-amino-5-methylbenzyl alcohol with glyoxylic acid to form the intermediate, which is then cyclized to form the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the dioxolane ring provides structural stability. The compound may also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Shares the amino and methylbenzyl groups but lacks the dioxolane ring.
2-(2-Amino-5-methylphenyl)acetic acid: Similar structure but without the dioxolane ring.
Uniqueness
The presence of the dioxolane ring in 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid makes it unique compared to similar compounds. This ring structure can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[2-[(2-amino-5-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-2-3-11(14)10(6-9)7-13(8-12(15)16)17-4-5-18-13/h2-3,6H,4-5,7-8,14H2,1H3,(H,15,16) |
InChI Key |
CJRPNMMGPBXUQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)CC2(OCCO2)CC(=O)O |
Origin of Product |
United States |
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